molecular formula C11H18O B044374 (-)-Nopol CAS No. 35836-73-8

(-)-Nopol

Cat. No.: B044374
CAS No.: 35836-73-8
M. Wt: 166.26 g/mol
InChI Key: ROKSAUSPJGWCSM-UWVGGRQHSA-N
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Description

(-)-Nopol: is a naturally occurring organic compound classified as a bicyclic monoterpene alcohol. It is derived from the essential oils of certain plants, such as pine trees. The compound is known for its pleasant woody and floral aroma, making it a valuable component in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Beta-Pinene: One of the primary methods for synthesizing (-)-Nopol involves the hydrogenation of beta-pinene. This reaction typically occurs in the presence of a catalyst such as palladium on carbon under mild conditions.

    Grignard Reaction: Another method involves the Grignard reaction, where beta-pinene is reacted with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then treated with formaldehyde to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs the hydrogenation of beta-pinene due to its efficiency and cost-effectiveness. The process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Nopol can undergo oxidation reactions to form nopol oxide or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of dihydronopol. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reacting this compound with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Nopol oxide.

    Reduction: Dihydronopol.

    Substitution: Nopol esters.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (-)-Nopol is used as an intermediate in the synthesis of various complex organic molecules.

    Chiral Building Block: Due to its chirality, this compound serves as a valuable chiral building block in asymmetric synthesis.

Biology:

    Antimicrobial Agent: Research has shown that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.

    Insect Repellent: this compound has been studied for its insect repellent properties, particularly against mosquitoes.

Medicine:

    Pharmaceutical Intermediate: this compound is used as an intermediate in the synthesis of certain pharmaceutical compounds.

    Potential Therapeutic Agent: Ongoing research is exploring the potential therapeutic applications of this compound in treating various diseases.

Industry:

    Fragrance and Flavor Industry: this compound is widely used in the fragrance and flavor industry due to its pleasant aroma.

    Cosmetics: It is also used in cosmetic formulations for its fragrance and potential skin benefits.

Mechanism of Action

The mechanism of action of (-)-Nopol involves its interaction with various molecular targets and pathways. In antimicrobial applications, this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In insect repellent applications, this compound interferes with the olfactory receptors of insects, deterring them from approaching treated surfaces.

Comparison with Similar Compounds

    Alpha-Pinene: A precursor to (-)-Nopol, alpha-pinene shares similar structural features but lacks the hydroxyl group present in this compound.

    Beta-Pinene: Another precursor, beta-pinene, is structurally similar to this compound but does not possess the hydroxyl group.

    Nerolidol: A sesquiterpene alcohol with a similar woody aroma but a different structural framework.

Uniqueness of this compound:

    Chirality: this compound’s chirality makes it a valuable chiral building block in asymmetric synthesis, distinguishing it from its achiral counterparts.

    Aroma: The unique woody and floral aroma of this compound sets it apart from other similar compounds, making it highly sought after in the fragrance industry.

Properties

IUPAC Name

2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKSAUSPJGWCSM-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601044956
Record name (-)-Nopol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35836-73-8, 128-50-7
Record name (-)-Nopol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35836-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (-)-Nopol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Nopol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ethanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NOPOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK8HU7WJQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NOPOL, (-)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149HVE6X29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (-)-Nopol?

A1: this compound has a molecular formula of C11H18O and a molecular weight of 166.26 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques such as IR, 1H NMR, 13C NMR, and MS. [, , , ]

Q3: How is this compound typically synthesized?

A3: this compound is commonly synthesized via the Prins condensation of β-pinene and paraformaldehyde. This reaction can be carried out using various catalysts, including zinc chloride, solid superacids like SO42-/ZrO2-TiO2, and heterogeneous catalysts like Sn-MCM-41 and mesoporous iron phosphate. [, , , , , ]

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, researchers have explored alternative approaches for this compound synthesis, including a closed-vessel method and a method utilizing a copper sulfate-loaded silica gel catalyst for the dehydration of nopol to produce nopadiene, a precursor to this compound. [, ]

Q5: Can this compound act as a starting material for further chemical transformations?

A5: Yes, this compound serves as a valuable starting material for synthesizing various derivatives, including nopyl esters (like nopyl acetate and nopyl propanoate), nopyl ethers, hydronopol, and pinaverium bromide. [, , , , ]

Q6: What type of catalyst is Sn-MCM-41 and how does it influence this compound synthesis?

A6: Sn-MCM-41 is a heterogeneous catalyst. Research shows that the solvent used during synthesis significantly impacts its catalytic activity in this compound production. The choice of tin precursor during catalyst preparation also affects the final yield of this compound. []

Q7: Can microorganisms modify the structure of this compound?

A7: Yes, certain fungal species can biotransform this compound. Aspergillus terreus converts this compound to 7-hydroxymethyl-1-p-menthen-8-ol, while Aspergillus tamarii produces (-)-7-hydroxymethyl-1-p-menthen-8-ol. Interestingly, Aspergillus fumigatus does not appear to modify this compound. [, ]

Q8: Has this compound demonstrated any inhibitory activity against enzymes?

A8: Yes, this compound has shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). []

Q9: Does the presence of an alcohol group in this compound affect its biological activity?

A9: The alcohol group in this compound and related compounds plays a crucial role in their inhibitory activity against cholinesterases. []

Q10: What are the potential applications of this compound and its derivatives?

A10: this compound and its derivatives have potential applications in various fields, including fragrances, pesticides, household products, and as intermediates in the synthesis of pharmaceuticals. [, , , ]

Q11: Are there any studies on the material compatibility and stability of this compound?

A11: While the provided research primarily focuses on synthesis and biotransformation, it's important to note that material compatibility and stability would be crucial factors for industrial applications of this compound. Further research in these areas would be beneficial.

Q12: Have computational methods been employed to study this compound?

A12: Yes, computational studies have been conducted on similar pinene derivatives to understand their reactivity and electronic properties. Density Functional Theory calculations were used to investigate the stability and reactivity of bromonium ion intermediates formed from pinenes. [] Additionally, researchers have utilized modeling and simulation tools like Aspen Plus® and Simulink® to design and optimize processes for this compound production. []

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